molecular formula C21H18FN5O3S B2726431 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852437-43-5

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2726431
CAS RN: 852437-43-5
M. Wt: 439.47
InChI Key: POUYMSNNJJNMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Emitter

The compound has been investigated as a novel rigid electron acceptor in the field of organic electronics. Specifically, it serves as a building block for constructing D3-A star-shaped triazolo[1,3,5]triazine derivatives. Two notable derivatives are:

LSD1 Inhibitor Scaffold

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares similarities with our compound, has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific residues (e.g., Met332) contribute to improved activity in this series .

C-Met Kinase Inhibition

Compound 22i, a [1,2,4]triazolo[4,3-a]pyrazine derivative, has shown potential as a c-Met kinase inhibitor. This kinase plays a crucial role in cell signaling and has implications in cancer. The compound’s IC50 values were evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .

Energetic Materials

The fused-triazole backbone, specifically 1H-triazolo[1,3,4]thiadiazine, has been identified as a promising building block for constructing thermally stable energetic materials .

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-16-8-7-13(11-17(16)30-2)21-25-24-18-9-10-20(26-27(18)21)31-12-19(28)23-15-6-4-3-5-14(15)22/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUYMSNNJJNMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.